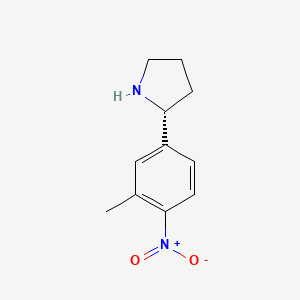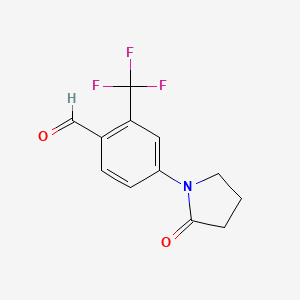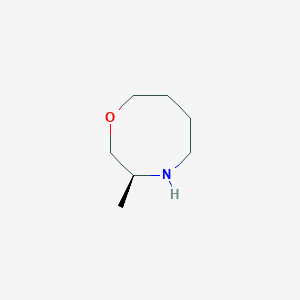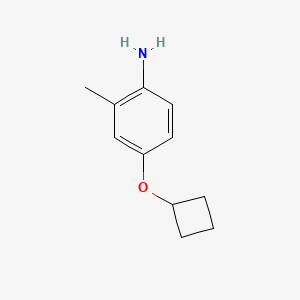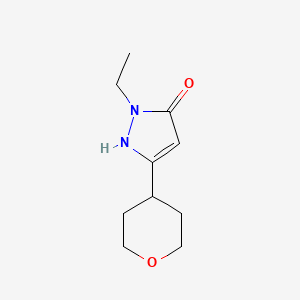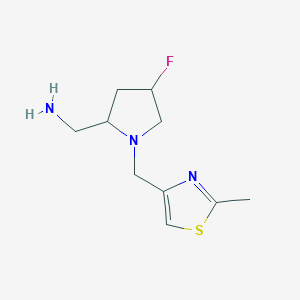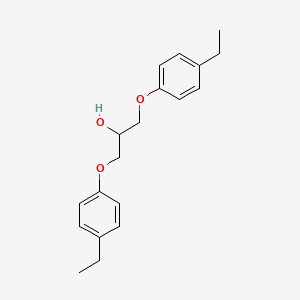
1,3-Bis(4-ethylphenoxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(4-ethylphenoxy)propan-2-ol is an organic compound with the molecular formula C19H24O3 It is characterized by the presence of two 4-ethylphenoxy groups attached to a propan-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-ethylphenoxy)propan-2-ol typically involves the reaction of 4-ethylphenol with epichlorohydrin, followed by a nucleophilic substitution reaction. The reaction conditions often include the use of a base such as potassium hydroxide (KOH) to facilitate the substitution reaction. The process can be summarized as follows:
Step 1: Reaction of 4-ethylphenol with epichlorohydrin in the presence of a base to form an intermediate.
Step 2: Nucleophilic substitution reaction to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-ethylphenoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1,3-Bis(4-ethylphenoxy)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of antifungal agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-ethylphenoxy)propan-2-ol involves its interaction with specific molecular targets. The phenoxy groups can interact with biological membranes, potentially disrupting their function. Additionally, the compound may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2-methoxyphenoxy)propan-2-ol: Similar structure but with methoxy groups instead of ethyl groups.
1,3-Bis(4-methylphenoxy)propan-2-ol: Similar structure but with methyl groups instead of ethyl groups.
1,3-Bis(4-chlorophenoxy)propan-2-ol: Similar structure but with chloro groups instead of ethyl groups.
Uniqueness
1,3-Bis(4-ethylphenoxy)propan-2-ol is unique due to the presence of ethyl groups, which can influence its chemical reactivity and biological activity. The ethyl groups may enhance the compound’s lipophilicity, potentially improving its interaction with biological membranes and increasing its efficacy in certain applications.
Properties
Molecular Formula |
C19H24O3 |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1,3-bis(4-ethylphenoxy)propan-2-ol |
InChI |
InChI=1S/C19H24O3/c1-3-15-5-9-18(10-6-15)21-13-17(20)14-22-19-11-7-16(4-2)8-12-19/h5-12,17,20H,3-4,13-14H2,1-2H3 |
InChI Key |
WIURTXMYMGOJQM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(COC2=CC=C(C=C2)CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate](/img/structure/B13327062.png)
![2-Methyl-1-(piperidin-4-ylmethyl)-1H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B13327070.png)
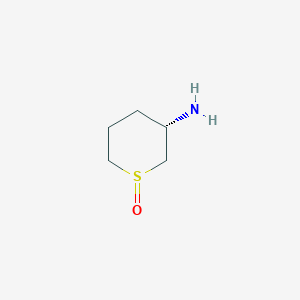
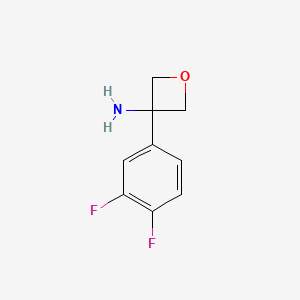
![7-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13327075.png)
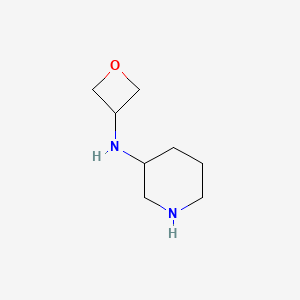
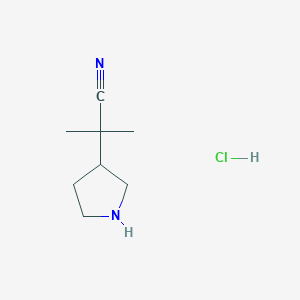
![tert-Butyl (R)-3-(4-amino-3-iodo-1H-pyrazolo[4,3-c]pyridin-1-yl)piperidine-1-carboxylate](/img/structure/B13327086.png)
